H-Orn(Z)-OH
Description
Properties
IUPAC Name |
2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSXQYFUHKBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954659 | |
| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3304-51-6 | |
| Record name | N5-Benzyloxycarbonyl-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5-benzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-delta-Carbobenzyloxy-L-ornithine synthesis protocol
An In-depth Technical Guide to the Synthesis of N-delta-Carbobenzyloxy-L-ornithine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of N-delta-Carbobenzyloxy-L-ornithine (Nδ-Cbz-L-ornithine), a critical building block in modern peptide synthesis and pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for specific procedural choices, and the self-validating checkpoints essential for ensuring a successful and reproducible outcome.
Strategic Importance of Nδ-Cbz-L-ornithine
L-ornithine is a non-proteinogenic amino acid that serves as a versatile scaffold in drug design and peptide chemistry.[1] Its side-chain delta-amino group (δ-NH₂) provides a key handle for modifications such as lactam bridge formation for peptide cyclization, conjugation of labels, or attachment to other molecular entities.[1] To achieve these modifications without interfering with the alpha-amino group (α-NH₂) during peptide chain elongation, a strategy of orthogonal protection is required.[2][3]
Nδ-Cbz-L-ornithine is an exemplary intermediate in this strategy. The Carbobenzyloxy (Cbz or Z) group is a well-established protecting group for amines that is stable under the basic conditions used to remove the Fmoc group in solid-phase peptide synthesis (SPPS), but can be readily cleaved under different conditions, such as catalytic hydrogenolysis.[2] This differential reactivity is the cornerstone of its utility.
The Core Challenge: Selective δ-Amino Group Protection
The primary challenge in synthesizing Nδ-Cbz-L-ornithine is the selective acylation of the δ-amino group in the presence of the more nucleophilic α-amino group. A direct reaction of L-ornithine with benzyl chloroformate would result in a mixture of Nα-protected, Nδ-protected, and Nα,Nδ-diprotected products, necessitating a difficult purification process.
The most elegant and widely adopted solution to this problem is the transient protection of the α-amino and α-carboxyl groups using a copper(II) ion. L-ornithine readily forms a stable, deeply colored bis(ornithinato)copper(II) complex. In this complex, the copper ion chelates with the α-amino and α-carboxyl groups, forming a thermodynamically favored five-membered ring.[4] This coordination effectively blocks these functional groups, leaving the less sterically hindered and non-coordinated δ-amino group available for selective reaction.
Reaction Scheme and Mechanism
The synthesis proceeds through a three-stage process: complexation, selective acylation, and decomplexation.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies and provides a robust pathway to the target compound.[5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| L-Ornithine hydrochloride | C₅H₁₃ClN₂O₂ | 168.62 | 7.50 g | 44.5 | Starting Material |
| Copper(II) Sulfate | CuSO₄ | 159.61 | 5.55 g | 34.8 | Forms the protective complex |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~89 mL of 0.5 M | 44.5 | To neutralize HCl and adjust pH |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 6.15 g | 44.5 | Base for acylation reaction |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 8.2 mL (9.72 g) | 57.0 | Acylating agent. Caution! |
| Disodium EDTA | C₁₀H₁₄N₂Na₂O₈ | 336.21 | Saturated Solution | Excess | Copper chelator for removal |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M Solution | As needed | For final product precipitation |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | Solvent |
Safety Precautions: Benzyl chloroformate is a corrosive lachrymator and is water-sensitive.[6][7] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Step-by-Step Procedure
The entire workflow is visualized in the diagram below, followed by detailed textual instructions.
-
Formation of the Ornithine-Copper Complex:
-
In a 250 mL beaker, dissolve 7.5 g of L-ornithine hydrochloride in 89 mL of 0.5 M sodium hydroxide solution.[5]
-
To this solution, add 5.55 g of anhydrous copper(II) sulfate with stirring.[5]
-
A deep blue precipitate of the bis(ornithinato)copper(II) complex will form immediately. Continue stirring for 15 minutes to ensure complete complexation.[5]
-
-
Selective Acylation:
-
To the stirred suspension, add 6.15 g of anhydrous potassium carbonate, followed by the slow, dropwise addition of 8.2 mL of benzyl chloroformate.[5]
-
The reaction mixture will gradually change color from deep blue to a lighter blue.
-
Stir the mixture vigorously at room temperature overnight to allow the acylation to proceed to completion.[5]
-
-
Isolation of the Protected Complex:
-
After the overnight reaction, collect the resulting light blue solid by vacuum filtration.
-
Wash the solid sequentially with deionized water, ethanol, and diethyl ether to remove unreacted reagents and byproducts.
-
-
Decomplexation (Copper Removal):
-
Transfer the washed solid into a flask containing a saturated solution of disodium EDTA.[5]
-
Heat the suspension to reflux for 2 hours.[5] During this time, the EDTA will chelate the copper(II) ions, breaking apart the complex and liberating the Nδ-Cbz-L-ornithine into the solution. The solid will dissolve, and the solution will turn a characteristic blue-green due to the [Cu(EDTA)]²⁻ complex.
-
Allow the solution to cool to room temperature overnight.[5]
-
-
Product Isolation and Purification:
-
Filter the solution to remove any remaining insoluble material.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate by adding 2 M HCl dropwise while stirring. Monitor the pH with pH paper or a pH meter.
-
The white, solid product will begin to precipitate as the pH approaches its isoelectric point (around pH 5-6).
-
Once precipitation is complete, keep the mixture in a refrigerator for several hours to maximize crystal growth.
-
Collect the white solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.
-
A typical yield for this procedure is around 83%.[5]
-
Product Characterization
To ensure the identity and purity of the synthesized Nδ-Cbz-L-ornithine, the following characterization methods are recommended.
-
Melting Point: The literature melting point is approximately 248-252 °C.[5] A sharp melting point in this range is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.[8][9]
-
¹H NMR (in D₂O/NaOD): Expect to see characteristic peaks for the ornithine backbone protons (α-CH, β-CH₂, γ-CH₂), the δ-CH₂ group adjacent to the Cbz-protected amine, and the aromatic protons of the benzyl group.
-
¹³C NMR: Will show distinct signals for the carboxyl carbon, the aromatic carbons, the benzylic carbon of the Cbz group, and the aliphatic carbons of the ornithine side chain.
-
Conclusion
The copper(II) chelation method provides a reliable and efficient route for the synthesis of Nδ-Cbz-L-ornithine. The rationale behind each step—from the transient protection via complexation to the selective acylation and final decomplexation—is grounded in fundamental principles of coordination and organic chemistry. By following this detailed protocol and understanding the causality behind the experimental choices, researchers can confidently produce this valuable amino acid derivative for applications in peptide synthesis and the development of novel therapeutics.
References
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-
ResearchGate. (2017). Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithine. Retrieved January 25, 2026, from [Link]
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Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 25, 2026, from [Link]
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Jiang, Y., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of L-ornithine hydrochloride.
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Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (1985). Synthesis of N.alpha.,N.delta.-protected N.delta.-hydroxy-L-ornithine from L-glutamic acid. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements.
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Funck, D., et al. (2012). Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants. Plant Science. Retrieved January 25, 2026, from [Link]
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MDPI. (2021). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. Retrieved January 25, 2026, from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved January 25, 2026, from [Link]
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RSC Publishing. (2018). One-step synthesis and regioselective polymerization of Nα,Nδ-bisphenoxycarbonyl-l-ornithine. Polymer Chemistry. Retrieved January 25, 2026, from [Link]
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Apak, R., et al. (2007). The protective effect of amino acids on the copper(II)-catalyzed autoxidation of ascorbic acid. Journal of Food and Drug Analysis. Retrieved January 25, 2026, from [Link]
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Grokipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]
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PubMed. (2002). Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC. Retrieved January 25, 2026, from [Link]
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NIH. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Retrieved January 25, 2026, from [Link]
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Medvix Publications. (n.d.). Development and Validation of Spectroscopic Method for Determination of L-Ornithine L-Aspartate in Commercial Dosage Form. Retrieved January 25, 2026, from [Link]
-
PubMed. (2007). The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-pivaloyl nucleosides, describe the general and important role for the successful imitation, during the model substrates for the ribosomal mimic reaction. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]
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NIH. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved January 25, 2026, from [Link]
-
SciSpace. (2009). Amino Acid-Protecting Groups. Retrieved January 25, 2026, from [Link]
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ACS Publications. (2014). Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
-
NIH. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Retrieved January 25, 2026, from [Link]
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UNL Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved January 25, 2026, from [Link]
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Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Retrieved January 25, 2026, from [Link]
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Biochemical Journal. (1987). The inactivation of ornithine transcarbamoylase by N delta-(N'-sulpho-diaminophosphinyl). Retrieved January 25, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of H-Orn(Z)-OH for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH), a critical building block in advanced peptide synthesis and drug discovery. As researchers and drug development professionals, a thorough understanding of the chemical properties and potential hazards of this compound is paramount for ensuring both personal safety and the integrity of experimental outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering field-proven insights into the causality behind recommended procedures, thereby fostering a proactive safety culture in the laboratory.
The Chemical Identity and Role of H-Orn(Z)-OH in Peptide Synthesis
H-Orn(Z)-OH, with the CAS number 3304-51-6, is a derivative of the non-proteinogenic amino acid L-ornithine.[1][2] The key feature of this molecule is the benzyloxycarbonyl (Z or Cbz) protecting group attached to the delta (δ) amino group of the ornithine side chain. This strategic placement allows for the selective participation of the alpha (α) amino group in peptide bond formation during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1] The Z-group's stability under certain conditions and its susceptibility to specific deprotection methods make H-Orn(Z)-OH a versatile tool for constructing complex peptide architectures, including cyclic peptides with potential therapeutic applications, such as antifungal agents.[1]
Table 1: Chemical and Physical Properties of H-Orn(Z)-OH
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >220°C | [2] |
| Solubility | Soluble in methanol | [5] |
| Storage Temperature | Room temperature, in a dry, dark place | [2] |
Hazard Identification and Risk Assessment
While some safety data sheets for H-Orn(Z)-OH may lack comprehensive toxicological data, a conservative approach to handling is warranted based on the available information and the general nature of protected amino acids. One supplier provides the following GHS hazard statements, which should be considered in any risk assessment:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Based on these classifications, H-Orn(Z)-OH should be treated as a hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly in cases of poor laboratory hygiene.
The "Why" Behind the Hazards: Understanding the Reactivity of the Z-Group
The benzyloxycarbonyl (Z) protecting group is generally stable under the basic conditions used for Fmoc-deprotection in SPPS, making it a valuable orthogonal protecting group.[6] However, it is susceptible to cleavage under acidic conditions and through hydrogenolysis.[7][8] While the intact molecule presents the hazards outlined above, it is also crucial to consider the potential for hazardous byproducts during synthesis and deprotection. For instance, the cleavage of the Z-group often involves strong acids or catalytic hydrogenation, which have their own inherent risks.[8] Furthermore, incomplete reactions or side reactions can lead to a complex mixture of products with unknown toxicities.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of powdered H-Orn(Z)-OH, including weighing and dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne powder.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect skin and clothing.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with a particulate filter may be necessary.[2]
Caption: Hierarchy of personal protective equipment for handling H-Orn(Z)-OH.
Step-by-Step Handling Protocol for H-Orn(Z)-OH in a Research Setting
The following protocol outlines a self-validating system for the safe handling of H-Orn(Z)-OH, from receiving the compound to its use in a typical peptide synthesis workflow.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
SDS Review: Ensure that the most recent Safety Data Sheet is readily available to all personnel who will be handling the compound.
-
Storage: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is typically room temperature.[2]
Weighing and Dissolution
-
Preparation: Before handling the powder, don all required PPE (lab coat, gloves, and safety goggles).
-
Fume Hood Operation: Perform all weighing and dissolution steps inside a certified chemical fume hood.
-
Static Control: Use an anti-static weighing dish to prevent the fine powder from dispersing.
-
Weighing: Carefully transfer the desired amount of H-Orn(Z)-OH to the weighing dish using a clean spatula. Avoid creating dust.
-
Dissolution: Add the solvent (e.g., methanol or DMF) slowly to the powder in a suitable container to minimize aerosolization. Gently swirl or stir to dissolve.
-
Cleaning: Clean any spills in the fume hood immediately using appropriate procedures. Decontaminate the spatula and weighing dish after use.
Addition to Reaction Vessel
-
Controlled Addition: Use a pipette or a powder funnel to transfer the dissolved H-Orn(Z)-OH or the solid powder to the reaction vessel.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors or aerosols.
Caption: A typical workflow for the safe handling of H-Orn(Z)-OH.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
Table 2: First Aid Measures for H-Orn(Z)-OH Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [2] |
In case of a spill, evacuate the area and prevent the spread of the powder. Use an absorbent material to clean up small spills, and dispose of the waste in a sealed container as hazardous waste.
Stability, Reactivity, and Incompatibilities
H-Orn(Z)-OH is generally stable under recommended storage conditions.[2] However, it is important to be aware of its potential reactivity to ensure safe handling and to prevent undesirable side reactions in peptide synthesis.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.[2]
-
Conditions to Avoid: Keep away from heat, flames, and sparks.[2]
-
Hazardous Decomposition Products: Upon combustion, H-Orn(Z)-OH may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Waste Disposal
All waste containing H-Orn(Z)-OH, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Conclusion
The safe and effective use of H-Orn(Z)-OH in research and drug development hinges on a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into our laboratory practices, we can mitigate risks and foster an environment of scientific excellence. This guide serves as a foundational resource for achieving these goals, empowering researchers to work confidently and safely with this important synthetic building block.
References
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AAPPTec. (n.d.). H-Orn(2-Cl-Z)-OH [118553-99-4]. Retrieved January 25, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026, from [Link]
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Cision PR Newswire. (2026, January 7). The Role of H-Orn(Z)-OH in Advanced Peptide Synthesis and Drug Discovery. Retrieved January 25, 2026, from [Link]
-
Chemsrc. (2025, August 20). H-Orn(Z)-OH | CAS#:3304-51-6. Retrieved January 25, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(1), 737-754.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009570, H-Orn(Z)-OH. Retrieved January 25, 2026, from [Link].
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AAPPTec. (n.d.). H-Orn(Z)-OH [3304-51-6]. Retrieved January 25, 2026, from [Link]
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Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved January 25, 2026, from [Link]
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BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved January 25, 2026, from [Link]
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Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved January 25, 2026, from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 25, 2026, from [Link]
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AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 25, 2026, from [Link]
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A Technical Guide to the Biological Significance of Ornithine-Containing Peptides: From Bacterial Membranes to Therapeutic Frontiers
Abstract: The non-proteinogenic amino acid ornithine, traditionally recognized for its role in the urea cycle, is a critical building block in a diverse and functionally significant class of peptides and lipids.[1] The incorporation of ornithine into these molecules confers unique structural and chemical properties that are exploited in nature for roles ranging from bacterial stress adaptation to antiviral activity.[2][3] In the laboratory and clinic, these properties are harnessed for the development of novel therapeutics, including stabilized cyclic peptides and potent antibiotics.[3][4] This guide provides an in-depth exploration of the biological significance of ornithine-containing molecules, detailing their biosynthesis, diverse functions, and the analytical methodologies essential for their study. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique potential of these compounds.
Section 1: The Molecular Landscape of Ornithine-Containing Molecules
Ornithine's structural distinction from its proteinogenic analogue, lysine, by a single methylene group in its side chain, is the basis for its unique biochemical roles.[5] This seemingly minor difference has profound implications for the structure and function of the peptides and lipids it constitutes. Ornithine is not incorporated into proteins during ribosomal translation but is instead integrated into various molecules through specialized biosynthetic pathways.[1]
These molecules can be broadly categorized into two major groups:
-
Ornithine Lipids (OLs): These are phosphorus-free membrane lipids found widely in eubacteria.[2] Their fundamental structure consists of a 3-hydroxy fatty acid amide-linked to the α-amino group of ornithine, with a second fatty acid ester-linked to the 3-hydroxy position.[2]
-
Ornithine-Containing Peptides: These are peptides where one or more amino acid residues are ornithine. They can be synthesized non-ribosomally by Non-Ribosomal Peptide Synthetases (NRPSs) or, as more recently discovered, produced from ribosomal peptides through post-translational modification.[3]
Section 2: Ornithine Lipids (OLs): Bacterial Adaptation and Host Interaction
Ornithine lipids are crucial components of the outer membrane in many Gram-negative bacteria, where they function as surrogates for phospholipids, particularly under phosphate-limiting conditions.[6] This adaptation allows bacteria to conserve phosphate for essential processes like nucleic acid synthesis.
Biosynthesis of Ornithine Lipids
The primary pathway for OL biosynthesis involves two key enzymes, OlsB and OlsA.
-
OlsB (Acyl-ACP-dependent N-acyltransferase): This enzyme catalyzes the first step, acylating the α-amino group of L-ornithine with a 3-hydroxy fatty acid derived from the fatty acid biosynthesis pathway.
-
OlsA (O-acyltransferase): Following the action of OlsB, OlsA transfers a second fatty acid to the 3-hydroxy position of the first fatty acid, completing the OL structure.
Further structural diversity is introduced by various hydroxylases (e.g., OlsC, OlsD, OlsE) that can modify the ester-linked fatty acid, the amide-linked fatty acid, or the ornithine moiety itself.[2] These hydroxylations are often a response to environmental stressors like temperature changes.[2]
Caption: Post-translational formation of ornithine in RiPPs via peptide arginase.
Section 4: Therapeutic Potential and Drug Development
The unique properties of ornithine make it a valuable component in peptide-based drug development. [4]Its incorporation can enhance stability, modulate bioactivity, and provide a handle for further chemical modifications. [4][7]
-
Antimicrobial Peptides: Many natural and engineered ornithine-containing peptides exhibit potent antimicrobial activity. [8]The positive charge on the ornithine side chain at physiological pH can facilitate interaction with negatively charged bacterial membranes, a key mechanism for many antimicrobial peptides. The antiviral compound landornamide A and the antibiotic kahalalide F are examples of ornithine-containing natural products with therapeutic potential. [3]* Anticancer Peptides (ACPs): The cationic nature of ornithine can enhance the selectivity of ACPs for cancer cells, which often have a higher negative surface charge than normal cells. [9][10]Kahalalide F, for instance, also displays anticancer activity. [3]Increased cationicity and moderate hydrophobicity are key features in designing effective ACPs. [10]* Peptide Cyclization and Stability: The side-chain amino group of ornithine is frequently used to create lactam bridges with a carboxylic acid group elsewhere in a peptide. [4]This cyclization strategy is a cornerstone of drug design, as it constrains the peptide into a more stable and biologically active conformation, reduces susceptibility to proteolytic degradation, and can improve pharmacokinetic properties. [4][7]
Ornithine-Containing Molecule Class Source/Origin Known/Potential Biological Significance Reference(s) Ornithine Lipids Lipoamino Acid Widespread in Eubacteria Bacterial membrane stabilization, stress response, host-pathogen interaction, antibiotic resistance. ,[2],[6] [11] Gramicidin S Non-Ribosomal Peptide Aneurinibacillus migulanus Antibiotic activity against Gram-positive and some Gram-negative bacteria. [8] Kahalalide F Non-Ribosomal Peptide Marine mollusk Elysia rufescens Anticancer (induces cell death) and antiviral activity. [3] Landornamide A Ribosomal Peptide (RiPP) Lactobacillus landeri Antiviral activity. ,[3] [8] | Engineered Lacticin 481 Analogs | Ribosomal Peptide (RiPP) | Synthetic Biology Construct | Engineered antimicrobial activity; proof-of-concept for combining modifications. |,[12] [7]|
Section 5: Analytical Methodologies
The accurate identification and characterization of ornithine-containing peptides and lipids are paramount for both basic research and drug development. Mass spectrometry (MS) is the cornerstone technique for this purpose. [13][14]
Protocol: Extraction and Analysis of Bacterial Ornithine Lipids
This protocol provides a self-validating workflow for the characterization of OLs from a bacterial culture.
1. Cell Culture and Harvesting:
-
Grow the bacterial strain of interest (e.g., Rhodobacter sphaeroides) in an appropriate liquid medium to the desired growth phase. For studying stress responses, cultures can be grown under phosphate-limiting conditions.
-
Harvest cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 10 mM Tris, pH 8.0) to remove media components.
2. Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). Include an internal standard (e.g., a non-native odd-chain OL) at this stage for quantitative analysis.
-
Vortex vigorously and incubate for 1 hour at room temperature to ensure complete extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.
-
Carefully collect the lower phase and dry it under a stream of nitrogen.
3. Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for MS analysis, such as chloroform:methanol (1:1, v/v). [13] * Analyze using electrospray ionization (ESI) coupled to a tandem mass spectrometer (e.g., a quadrupole ion trap or Orbitrap). [13][15] * Positive Ion Mode: Look for protonated molecules [M+H]⁺. A characteristic "fingerprint" fragment ion at m/z 115 is indicative of the ornithine headgroup. [13][15] * Negative Ion Mode: Look for deprotonated molecules [M-H]⁻. A characteristic fragment ion at m/z 131 corresponds to the ornithine headgroup. [13] * Perform MS/MS (or MSⁿ) fragmentation on the parent ions to confirm the identity and elucidate the structure, including the fatty acid compositions, based on neutral losses. [15]
Caption: Experimental workflow for the analysis of ornithine lipids.
The "Ornithine Effect" in Peptide Fragmentation
During collision-induced dissociation (CID) in a mass spectrometer, peptides containing an internal ornithine residue exhibit a characteristic and facile cleavage C-terminal to the ornithine. [16]This "ornithine effect" is a powerful diagnostic tool.
-
Mechanism: The δ-amino group on the ornithine side chain acts as a nucleophile, attacking the adjacent amide bond on the peptide backbone. [16]This neighboring group participation leads to the formation of a highly stable six-membered lactam ring and cleavage of the peptide chain, producing specific b- and y-type fragment ions. [16]This fragmentation pathway is often dominant, even over other known fragmentation-directing residues like proline or aspartic acid, making the location of ornithine in a peptide sequence readily identifiable. [16]
Section 6: Future Directions and Conclusion
The study of ornithine-containing peptides and lipids is a rapidly evolving field. The discovery of peptide arginases has revealed a new biosynthetic route to these molecules, suggesting that many more ornithine-containing RiPPs await discovery in microbial genomes. [8][12]The promiscuity of these enzymes presents exciting opportunities for synthetic biology, allowing researchers to engineer novel peptides with tailored properties by combining ornithine incorporation with other modifications. [7] In conclusion, ornithine-containing peptides and lipids represent a structurally and functionally diverse class of biomolecules with profound biological significance. From their role as adaptive components in bacterial membranes to their potential as next-generation antimicrobial, antiviral, and anticancer agents, they offer a rich area for scientific exploration and therapeutic development. A thorough understanding of their biosynthesis, function, and analytical characterization is essential for unlocking their full potential.
References
-
Vences-Guzmán, M. Á., Geiger, O., & Sohlenkamp, C. (2012). Ornithine lipids and their structural modifications: from A to E and beyond. FEMS Microbiology Letters, 335(1), 1-10. [Link]
-
LifeTein. (2025). Unusual Amino Acids: Ornithine. LifeTein Peptide Blog. [Link]
-
Glemser, A., et al. (2023). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. ACS Chemical Biology, 18(3), 549-558. [Link]
-
Gao, J., et al. (2009). Characterization of Ornithine and Glutamine Lipids Extracted from Cell Membranes of Rhodobacter sphaeroides. Journal of the American Society for Mass Spectrometry, 20(10), 1864-1877. [Link]
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Bodanszky, M., & du Vigneaud, V. (1959). Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin, and L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine. Journal of the American Chemical Society, 81(21), 5688-5691. [Link]
-
Hetrick, K. J., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie International Edition. [Link]
-
Harrison, A. G., & Tang, T. H. (2014). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 25(3), 437-444. [Link]
-
Zhang, Q., et al. (2023). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 12(7), 2055-2064. [Link]
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Chen, Y., et al. (2023). Anticancer activities of natural antimicrobial peptides from animals. Frontiers in Immunology, 14, 1234479. [Link]
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Taylor, C. W., & Richardson, A. (1991). Structure and function of inositol trisphosphate receptors. Pharmacology & Therapeutics, 51(1), 97-137. [Link]
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Kurata, K., et al. (2021). Effect of L-ornithine supplementation on serum stress markers. Food Science and Nutrition, 9(12), 6667-6674. [Link]
-
Hetrick, K. J., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie, 136(30). [Link]
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Choi, H., et al. (2018). Bacterial ornithine lipid, a surrogate membrane lipid under phosphate-limiting conditions, plays important roles in bacterial persistence and interaction with host. Environmental Microbiology, 20(10), 3743-3758. [Link]
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Hetrick, K. J., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. ResearchGate. [Link]
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Knoche, H. W., & Shively, J. M. (1972). The Structure of an Ornithine-containing Lipid from Thiobacillus thiooxidans. Journal of Biological Chemistry, 247(1), 170-178. [Link]
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Roosens, N. H., et al. (1998). Isolation of the Ornithine-δ-Aminotransferase cDNA and Effect of Salt Stress on Its Expression in Arabidopsis thaliana. Plant Physiology, 117(1), 263-271. [Link]
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Chiang, J. Y., et al. (2019). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). International Journal of Oncology, 55(4), 767-784. [Link]
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MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. MetwareBio. [Link]
-
Kokubo, T., et al. (2024). Effects of Oral Ingestion of L-Ornithine on Mental Stress and Fatigue Based on the Trier Social Stress Test in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial. Nutrients, 16(24), 3845. [Link]
-
Gao, J., et al. (2009). Characterization of ornithine and glutamine lipids extracted from cell membranes of Rhodobacter sphaeroides. Journal of the American Society for Mass Spectrometry, 20(10), 1864-1877. [Link]
-
Sohlenkamp, C., & Geiger, O. (2016). Ornithine lipids and their structural modifications: From A to E and beyond. ResearchGate. [Link]
-
Ortiz-Alvarado, R., et al. (2022). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. International Journal of Molecular Sciences, 23(21), 13327. [Link]
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Hrnciarikova, D., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Separations, 11(1), 22. [Link]
-
Vences-Guzmán, M. Á., et al. (2019). Ornithine Lipids in Burkholderia spp. Pathogenicity. Frontiers in Microbiology, 10, 240. [Link]
-
Penesová, A., & Gaľa, M. (2021). Could ornithine supplementation be beneficial to prevent the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles?. Medical Hypotheses, 146, 110459. [Link]
-
Block, C., et al. (2022). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. Biophysical Journal, 121(17), 3257-3267. [Link]
-
Vences-Guzmán, M. Á., et al. (2011). Collision-induced dissociation mass spectra of ornithine lipids S1 and S2 detected in lipid extract of R. tropici mutant 899-olsCΔ1. ResearchGate. [Link]
-
Khozhaeva, E., et al. (2023). Lipid-Centric Approaches in Combating Infectious Diseases: Antibacterials, Antifungals and Antivirals with Lipid-Associated Mechanisms of Action. International Journal of Molecular Sciences, 24(13), 11119. [Link]
-
Wang, Y., et al. (2023). Time-Course Lipidomics of Ornithine-Induced Severe Acute Pancreatitis Model Reveals the Free Fatty Acids Centered Lipids Dysregulation Characteristics. International Journal of Molecular Sciences, 24(18), 13809. [Link]
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- 5. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 6. Bacterial ornithine lipid, a surrogate membrane lipid under phosphate-limiting conditions, plays important roles in bacterial persistence and interaction with host - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activities of natural antimicrobial peptides from animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ornithine Lipids in Burkholderia spp. Pathogenicity [frontiersin.org]
- 12. d-nb.info [d-nb.info]
- 13. Characterization of Ornithine and Glutamine Lipids Extracted from Cell Membranes of Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The ornithine effect in peptide cation dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of H-Orn(Z)-OH in Cyclic Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclization of peptides is a paramount strategy for enhancing therapeutic properties, including metabolic stability, receptor affinity, and bioavailability. Ornithine, a non-proteinogenic amino acid, is a key building block for creating conformationally constrained cyclic peptides through lactam bridge formation. This guide provides an in-depth exploration of N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH), focusing on its application in robust synthetic workflows. We will detail the underlying chemical principles, orthogonal protection strategies, and provide field-proven, step-by-step protocols for the synthesis of ornithine-containing cyclic peptides.
Introduction: The Power of Cyclization and the Role of Ornithine
Cyclic peptides often exhibit superior pharmacological profiles compared to their linear counterparts. By restricting conformational freedom, cyclization can lock a peptide into its bioactive shape, leading to increased potency and selectivity, while also protecting it from enzymatic degradation.[1] One of the most effective methods for cyclization is the formation of a lactam bridge, a stable amide bond formed between an amine and a carboxylic acid.[2]
The amino acid ornithine is exceptionally well-suited for this purpose.[3] Its side chain contains a primary amine (the δ-amino group) that can act as a nucleophile to form a lactam bond with either a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic acid or glutamic acid.[4][5]
To achieve this with precision, chemical synthesis requires a sophisticated "orthogonal protection strategy," where different protecting groups can be removed under specific conditions without affecting others.[6][7] This is where N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH or its N-α-protected forms like Fmoc-Orn(Z)-OH) becomes an invaluable tool. The benzyloxycarbonyl (Z or Cbz) group on the ornithine side chain is stable to both the basic conditions used to remove Fmoc groups and the acidic conditions used to remove tBu, Boc, and Trt groups.[8] It is selectively cleaved under neutral conditions via catalytic hydrogenolysis, providing a unique and highly specific deprotection pathway essential for complex cyclization schemes.[8][9]
The Core Chemistry: The Z-Group as an Orthogonal Handle
The success of a cyclic peptide synthesis hinges on the ability to selectively unmask the reactive groups that will form the cyclic bond. The Z-group offers a distinct advantage in this regard.
-
Stability: It is inert during the iterative steps of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It withstands treatment with piperidine (Fmoc removal) and trifluoroacetic acid (TFA) cocktails (side-chain deprotection and resin cleavage).
-
Selective Removal: The Z-group is efficiently removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) or with strong reducing acids like HBr in acetic acid.[9] Hydrogenolysis is the preferred method due to its mild, neutral pH conditions.
This orthogonality allows for the synthesis of a fully protected linear peptide, which can then be selectively deprotected at the ornithine side chain to initiate a clean and specific cyclization reaction in solution.
Chemical Structure of Key Reagent
Below is the structure of the N-α-Fmoc protected version of Orn(Z), which is the derivative used in the primary synthesis protocol.
Caption: Structure of N-α-Fmoc-N-δ-Z-L-ornithine.
Experimental Workflow: Side-Chain-to-C-Terminus Cyclization
This section details a robust workflow for synthesizing a cyclic peptide via a lactam bridge between the ornithine side chain and the C-terminus. This strategy involves synthesizing a fully protected linear peptide, cleaving it from the resin, selectively deprotecting the ornithine side chain, and finally, performing the cyclization in solution.
Sources
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- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
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The Strategic Application of N-δ-carbobenzyloxy-L-ornithine (H-Orn(Z)-OH) in Contemporary Drug Discovery and Development
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic utilization of N-δ-carbobenzyloxy-L-ornithine (H-Orn(Z)-OH). Ornithine, a non-proteinogenic amino acid, is a versatile building block in peptide chemistry, and its derivatives are pivotal in the design of novel therapeutics. The benzyloxycarbonyl (Z or Cbz) protecting group on the δ-amino function of ornithine offers precise control during complex peptide syntheses, enabling the creation of sophisticated molecular architectures with enhanced pharmacological properties. This document provides a thorough examination of the chemical properties of H-Orn(Z)-OH, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and case studies illustrating its role in the development of innovative drug candidates.
Introduction: The Significance of Ornithine and Side-Chain Protection in Peptide Therapeutics
Peptides have emerged as a prominent class of therapeutics, valued for their high specificity and potency. The incorporation of non-proteinogenic amino acids, such as ornithine, into peptide sequences can significantly enhance their therapeutic potential by improving stability against enzymatic degradation, modulating receptor affinity, and enabling novel structural motifs like cyclization.[1][2] The δ-amino group of ornithine, however, necessitates protection during peptide synthesis to prevent unwanted side reactions. The choice of protecting group is critical and is dictated by the overall synthetic strategy.
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[3] Its stability under a wide range of conditions, coupled with its selective removal, makes H-Orn(Z)-OH a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4] This guide will delve into the practical aspects of employing H-Orn(Z)-OH, providing researchers with the necessary knowledge to leverage its unique properties in their drug discovery endeavors.
Physicochemical Properties of H-Orn(Z)-OH
A thorough understanding of the physicochemical properties of H-Orn(Z)-OH is fundamental to its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₈N₂O₄ | [5] |
| Molecular Weight | 266.29 g/mol | [5] |
| CAS Number | 3304-51-6 | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in aqueous base, limited solubility in water and organic solvents. | |
| Melting Point | ~250 °C (decomposes) |
H-Orn(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
H-Orn(Z)-OH is compatible with both major SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The Z group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[3][4] This orthogonality is a key advantage, allowing for the selective deprotection of the α-amino group without affecting the ornithine side chain.
General Workflow for Incorporating H-Orn(Z)-OH in Fmoc-SPPS
The following diagram illustrates the typical cycle for the incorporation of an amino acid, including H-Orn(Z)-OH, in Fmoc-based SPPS.
Caption: General workflow for amino acid incorporation in Fmoc-SPPS.
Detailed Protocol for Coupling H-Orn(Z)-OH in Fmoc-SPPS
This protocol provides a step-by-step guide for the manual coupling of H-Orn(Z)-OH to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
H-Orn(Z)-OH
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
Method A (DIC/HOBt):
-
In a separate vial, dissolve H-Orn(Z)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Method B (HATU/DIPEA):
-
In a separate vial, dissolve H-Orn(Z)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and IPA (3 times).
-
Dry the resin under vacuum if it is the final step, or proceed to the next deprotection/coupling cycle.
-
Deprotection of the Ornithine Side Chain
The removal of the Z group from the ornithine side chain is a critical step, typically performed after the completion of the peptide chain assembly.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for Z group deprotection.[6][7] It avoids the use of strong acids that can damage sensitive residues.
Caption: Z-group deprotection via catalytic transfer hydrogenation.
Detailed Protocol for On-Resin Z-Group Deprotection
Materials:
-
Peptide-resin with Orn(Z) residue(s)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen donor (e.g., ammonium formate, cyclohexene, or formic acid)
-
Solvents: DMF, Methanol (MeOH), Acetic Acid (AcOH)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Cocktail:
-
Prepare a solution of the hydrogen donor in a suitable solvent. For example, a 10-fold molar excess of ammonium formate in a mixture of DMF/MeOH/AcOH.
-
-
Hydrogenation:
-
Add the Pd/C catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the swollen resin.
-
Add the deprotection cocktail to the resin-catalyst mixture.
-
Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
-
Catalyst Removal and Washing:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the resin thoroughly with DMF, MeOH, and DCM to remove residual reagents and byproducts.
-
Note: The efficiency of catalytic transfer hydrogenation can be influenced by the presence of sulfur-containing amino acids (cysteine, methionine), which can poison the catalyst. In such cases, alternative deprotection methods or a larger excess of catalyst may be required.
Applications of H-Orn(Z)-OH in Drug Discovery: Case Studies
The unique properties of ornithine, unlocked through the use of H-Orn(Z)-OH, have been exploited in the development of several classes of therapeutic peptides.
Antimicrobial Peptides (AMPs)
The incorporation of ornithine in place of lysine can enhance the antimicrobial activity and selectivity of AMPs. The shorter side chain of ornithine can influence the peptide's amphipathicity and interaction with microbial membranes. H-Orn(Z)-OH is a key building block in the synthesis of ornithine-containing AMPs.[8]
A notable example is the synthesis of analogues of Gramicidin S, a cyclic antimicrobial peptide. The synthesis of Gramicidin S and its analogues often involves the use of H-Orn(Z)-OH to introduce the ornithine residues that are crucial for its structure and biological activity.[9]
Cyclic Peptides and Peptide-Drug Conjugates
The δ-amino group of ornithine, after deprotection of the Z group, provides a convenient handle for on-resin cyclization (lactamization) or for the conjugation of other molecules, such as small molecule drugs, imaging agents, or polymers.[10] This versatility makes H-Orn(Z)-OH an invaluable tool for creating complex and multifunctional peptide-based therapeutics.
Analytical Characterization of Ornithine-Containing Peptides
The purity and identity of synthesized peptides containing ornithine are typically confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): This technique is used to assess the purity of the crude peptide and to purify the target peptide. The retention time of the peptide can be influenced by the presence of the ornithine residue.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the ornithine residue and the removal of the Z protecting group. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the ornithine residue.[11][12]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of H-Orn(Z)-OH | Steric hindrance; aggregation of the peptide-resin. | Use a more powerful coupling reagent like HATU; increase coupling time; perform a double coupling; use a solvent mixture that disrupts aggregation (e.g., DMF/DCM). |
| Incomplete Z-Group Deprotection | Catalyst poisoning (e.g., by sulfur-containing residues); insufficient hydrogen donor. | Increase the amount of catalyst and/or hydrogen donor; extend the reaction time; consider an alternative deprotection method if catalyst poisoning is severe. |
| Side Reactions during Z-Deprotection | Hydrogenolysis of other sensitive groups. | Use milder conditions (e.g., lower temperature, shorter reaction time); carefully select the hydrogen donor. |
Conclusion
H-Orn(Z)-OH is a versatile and indispensable building block in the field of peptide-based drug discovery and development. Its compatibility with standard SPPS chemistries and the reliable methods for the removal of the Z protecting group provide chemists with a powerful tool to introduce ornithine into peptide sequences. The ability to leverage the unique properties of ornithine for enhancing antimicrobial activity, enabling cyclization, and creating sophisticated conjugates underscores the continued importance of H-Orn(Z)-OH in the synthesis of next-generation peptide therapeutics.
References
-
Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. (2024). [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Nature-inspired and medicinally relevant short peptides. Open Exploration Publishing. (2023). [Link]
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Amino Acid-Protecting Groups. Chemical Reviews. (2019). [Link]
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2 Protection of Functional Groups. Thieme. [Link]
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HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues Selective for the Human Melanocortin-4 Receptor. NIH. [Link]
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Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. PubMed Central. [Link]
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Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023). [Link]
-
Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. NIH. (2023). [Link]
-
Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. PMC. [Link]
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A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters. (2013). [Link]
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Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. (2020). [Link]
-
Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. MDPI. (2019). [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Small AntiMicrobial Peptide with In Vivo Activity Against Sepsis. Semantic Scholar. (2019). [Link]
-
Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. ACS Publications. (2025). [Link]
-
Hydrogen. Organic Chemistry Portal. [Link]
-
Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. PubMed. (2016). [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
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Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. (2023). [Link]
-
Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. (2024). [Link]
-
The Role of Ornithine Derivatives in Modern Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]
-
Does anyone have a pdf guide/SOP for solid phase peptide synth? Reddit. (2024). [Link]
-
Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. MDPI. (2023). [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. (2020). [Link]
-
Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. PubMed. [Link]
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. (2025). [Link]
-
Synthesis and biological evaluation of S-lipidated lipopeptides of a connexin 43 channel inhibitory peptide. RSC Publishing. [Link]
-
Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University. (2021). [Link]
-
pegylated Amino Acids for Site-specific Peptide Incorporation. Clemson OPEN. [Link]
-
Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. PMC. [Link]
-
Spectroscopic Evidence for Lactam Formation in Terminal Ornithine ... Journal of The American Society for Mass Spectrometry. (2019). [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
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Biosynthesis of Macrocyclic Peptides by Formation and Crosslinking of ortho- Tyrosines Abstract. bioRxiv. (2025). [Link]
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Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Z) Group from the Ornithine Side Chain
Introduction: The Strategic Importance of Z-Group Deprotection in Ornithine Chemistry
In the landscape of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in amine protection, is frequently employed to mask the δ-amino group of ornithine due to its relative stability and well-characterized removal methods.[1][2] Ornithine, a non-proteinogenic amino acid, is a critical building block for creating constrained cyclic peptides, introducing labels, or conjugating other molecular entities.[1] The selective removal of the Z-group from the ornithine side chain is a pivotal step that must be executed with precision to ensure the integrity of the target molecule and maintain high synthetic yields.
This comprehensive guide provides an in-depth analysis of the primary methodologies for Z-group deprotection from the ornithine side chain. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles, troubleshooting insights, and critical safety considerations. Our focus is on empowering the scientist with the knowledge to make informed decisions, ensuring that each deprotection is a self-validating and successful chemical transformation.
Chemical Principles and Orthogonality
The Z-group is a carbamate that is stable under the mildly basic conditions used for Fmoc-group removal and the moderate acidic conditions used for Boc-group removal, making it an excellent orthogonal protecting group in complex syntheses.[3][] This orthogonality is crucial, allowing for the selective deprotection of the ornithine side chain while other protecting groups on the peptide backbone or other side chains remain intact.[3][5]
The primary strategies for Z-group cleavage rely on distinct chemical mechanisms:
-
Hydrogenolysis: This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]
-
Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the Z-group by protonating the carbamate oxygen, leading to the formation of a stable benzyl cation.[1]
The choice of method is dictated by the overall composition of the molecule, particularly the presence of other functional groups that may be sensitive to either hydrogenation or strong acids.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is the most common and generally the mildest method for Z-group removal. It proceeds via the reductive cleavage of the carbon-oxygen bond in the benzyl carbamate, yielding the free amine, toluene, and carbon dioxide.
Mechanism of Catalytic Hydrogenation
Detailed Protocol: Catalytic Hydrogenation
This protocol is a robust starting point for the deprotection of a Z-protected ornithine residue.
| Parameter | Value/Condition | Rationale/Expert Insight |
| Substrate | Z-protected ornithine-containing peptide/molecule | Ensure the substrate is free of sulfur-containing compounds which can poison the catalyst. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A 10-20% weight loading (w/w) relative to the substrate is typical. For difficult deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. |
| Solvent | Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH) | MeOH is a common choice. AcOH can sometimes accelerate the reaction but ensure substrate stability. Use high-purity, degassed solvents. |
| Hydrogen Source | Hydrogen gas (H₂) | Typically supplied via a balloon or a Parr hydrogenator apparatus for pressures above atmospheric. |
| Reaction Temp. | Room Temperature (20-25 °C) | The reaction is typically exothermic. For large-scale reactions, cooling may be necessary. |
| Reaction Time | 2-16 hours | Monitor reaction progress by TLC or HPLC. Incomplete reactions are a common issue. |
Step-by-Step Procedure:
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected ornithine substrate in a suitable solvent (e.g., methanol, approx. 20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[6]
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (10-20% by weight of the substrate). Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and organic solvents.[7] It is often handled as a water-wet paste to mitigate this risk.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂), typically by attaching a hydrogen-filled balloon. For more robust reactions, a Parr hydrogenation apparatus can be used to apply higher pressures (e.g., 50 psi).
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). A typical solvent system is Dichloromethane:Methanol (9:1). The product (free amine) will have a lower Rf value than the starting material. Visualize spots with UV light and then stain with a ninhydrin solution, which will stain the newly formed primary amine.[8][9]
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake is saturated with hydrogen and can ignite upon exposure to air while still wet with solvent. Do not allow the filter cake to dry.[7] Quench the filter cake by slowly adding it to a large volume of water.
-
Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product can then be purified by standard techniques such as crystallization or chromatography.
Troubleshooting Catalytic Hydrogenation
-
Incomplete or Slow Reaction: This is the most common issue.
-
Catalyst Poisoning: Trace impurities, especially sulfur compounds, can deactivate the catalyst. Purify the starting material if necessary.
-
Inactive Catalyst: The catalyst may be old or have been improperly handled. Try a fresh batch of catalyst.
-
Insufficient Hydrogen: Ensure the balloon remains inflated or that the pressure is maintained in a hydrogenation apparatus.
-
Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[10]
-
-
Side Reactions: For peptides containing sensitive residues like Cysteine or Methionine, the sulfur can poison the catalyst. In such cases, alternative deprotection methods should be considered.
Method 2: Transfer Hydrogenation
Transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions. It utilizes a hydrogen donor molecule in the presence of the Pd/C catalyst.
Mechanism of Transfer Hydrogenation
Detailed Protocol: Transfer Hydrogenation
| Parameter | Value/Condition | Rationale/Expert Insight |
| Substrate | Z-protected ornithine-containing peptide/molecule | As with catalytic hydrogenation, ensure purity from catalyst poisons. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Weight loading is typically higher than with H₂ gas, often 1:1 (w/w) catalyst to substrate. |
| Hydrogen Donor | Ammonium formate, Formic acid, Cyclohexene | Ammonium formate is widely used and effective. Typically 2-5 equivalents are used. |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | Protic solvents are generally preferred for this method. |
| Reaction Temp. | Room Temperature to 40 °C | The reaction may require gentle heating to proceed at a reasonable rate. |
| Reaction Time | 1-4 hours | Generally faster than hydrogenation with H₂ gas at atmospheric pressure. |
Step-by-Step Procedure:
-
Setup: Dissolve the Z-protected substrate in methanol (approx. 10 mL per gram of substrate) in a round-bottom flask with a stir bar.
-
Reagent Addition: Add ammonium formate (2-4 equivalents) to the solution and stir until dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 0.5 to 1 part by weight relative to the substrate).
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) if it is sluggish.
-
Monitoring: Monitor the reaction by TLC or HPLC as described in the catalytic hydrogenation protocol.
-
Work-up and Purification: The work-up is identical to that for catalytic hydrogenation. Filter through Celite®, wash the pad, and evaporate the combined filtrates. The residue can be extracted into a solvent like ethyl acetate and washed with brine to remove excess ammonium formate before drying and final evaporation.
Method 3: Acidolysis with Hydrogen Bromide in Acetic Acid
This method is employed when the substrate is incompatible with hydrogenation, for example, if it contains reducible functional groups like alkenes or alkynes that must be preserved. It is a harsh method and requires careful consideration of other acid-labile protecting groups.
Detailed Protocol: Acidolysis with HBr/AcOH
| Parameter | Value/Condition | Rationale/Expert Insight |
| Reagent | 33% HBr in Acetic Acid | This is a commercially available, highly corrosive, and toxic solution. Handle with extreme care in a chemical fume hood.[11][12] |
| Scavenger | Anisole, Thioanisole | Scavengers are crucial to trap the benzyl cation generated during cleavage, preventing side reactions like alkylation of sensitive residues (e.g., Tryptophan, Methionine). |
| Solvent | Acetic Acid (from the reagent) or Dichloromethane (DCM) | The reaction is typically run neat in the HBr/AcOH solution or diluted with a co-solvent. |
| Reaction Temp. | Room Temperature (20-25 °C) | The reaction is usually rapid at room temperature. |
| Reaction Time | 30-90 minutes | Monitor closely by TLC or HPLC to avoid over-exposure and potential side reactions. |
Step-by-Step Procedure:
-
Safety First: Don personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All operations must be performed in a certified chemical fume hood.[10][13]
-
Setup: Place the Z-protected substrate in a dry round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add the 33% HBr in acetic acid solution to the substrate (typically 5-10 mL per gram of substrate). If required, add a scavenger like thioanisole (1-2 equivalents).
-
Reaction: Stir the mixture at room temperature for 60-90 minutes.[14]
-
Monitoring: Take aliquots periodically, quench with a base, and analyze by TLC or HPLC to determine the reaction's endpoint.
-
Work-up: Once complete, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, vigorously stirred diethyl ether.
-
Isolation: Collect the precipitated product (often the HBr salt of the amine) by filtration. Wash the precipitate with several portions of cold ether to remove acetic acid and scavengers.
-
Drying: Dry the product under vacuum. The resulting HBr salt can be used directly in subsequent steps or converted to the free amine by treatment with a mild base.
Analytical Monitoring: A Self-Validating System
Rigorous in-process monitoring is essential for successful deprotection.
| Technique | Procedure and Expected Results |
| Thin-Layer Chromatography (TLC) | Mobile Phase: A mixture of a polar solvent (e.g., Methanol) and a less polar solvent (e.g., Dichloromethane or Ethyl Acetate). A common starting point is 10% MeOH in DCM. Visualization: 1) UV light (254 nm) will show the Z-protected starting material. 2) Staining with a ninhydrin solution followed by gentle heating will produce a colored spot (typically purple or pink) for the product (free amine), which is ninhydrin-positive. The starting material will not stain.[8] The product will have a significantly lower Rf than the starting material. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phase column. Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. Detection: UV detection at ~210-220 nm for the peptide backbone and ~254 nm for the Z-group. Successful deprotection is confirmed by the disappearance of the starting material peak and the appearance of a new, more polar (earlier eluting) product peak.[][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The most telling sign of successful deprotection is the complete disappearance of the signals corresponding to the benzylic protons (a singlet around 5.1 ppm) and the aromatic protons of the benzyl group (a multiplet around 7.3 ppm).[16] |
Potential Side Reactions and Troubleshooting
The δ-amino group of ornithine, once deprotected, can be nucleophilic.
-
Lactam Formation: In certain contexts, particularly during subsequent activation of the C-terminal carboxyl group, the deprotected δ-amino group of an N-terminal ornithine can undergo intramolecular cyclization to form a δ-lactam.[17] This is a known side reaction in peptide synthesis and can be mitigated by careful selection of coupling reagents and reaction conditions.
-
Incomplete Deprotection (Hydrogenation): As discussed, this is often due to catalyst poisoning or inactivity. Filtering the reaction mixture and adding fresh catalyst can sometimes salvage the reaction.[18]
-
Alkylation (Acidolysis): Without proper scavengers, the benzyl cation formed during acidolysis can alkylate electron-rich aromatic side chains like tryptophan. Always use an excess of scavenger.
Conclusion: A Foundation for Success
The deprotection of the Z-group from the ornithine side chain is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the underlying mechanisms of catalytic hydrogenation and acidolysis, coupled with meticulous execution of field-proven protocols, is the foundation for success. By treating each deprotection as a self-validating system—with rigorous analytical monitoring and an awareness of potential pitfalls—researchers can confidently and efficiently advance their synthetic targets. The choice of method must always be guided by the specific chemical context of the substrate, prioritizing yield, purity, and, above all, safety.
References
-
APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2547–2555. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-10. Retrieved from [Link]
-
APPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.... Retrieved from [Link]
-
ResearchGate. (2025). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Retrieved from [Link]
-
Nicolas, E., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2925. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring off-resonance signals with SHARPER NMR – the MR-SHARPER experiment. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TLC stains. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
APPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
The Sarpong Group. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]
-
ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]
-
Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. Retrieved from [Link]
-
Loba Chemie. (n.d.). Hydrobromic Acid Solution in Glacial Acetic Acid approx. 33%. Retrieved from [Link]
-
Future4200. (2021). Palladium on carbon safe handling. Retrieved from [Link]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
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Application Note: Synthesis of Peptide Libraries Featuring N-δ-Z-L-Ornithine
Abstract
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of novel chemical space and the enhancement of therapeutic properties. N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH) is a valuable building block that provides a strategic handle for peptide modification, cyclization, and the introduction of unique structural motifs.[1][2] This application note provides a comprehensive guide for the synthesis of peptide libraries incorporating H-Orn(Z)-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical parameters for troubleshooting and optimization, ensuring researchers can reliably generate high-quality peptide libraries for screening and development.
Introduction: The Strategic Value of H-Orn(Z)-OH in Peptide Libraries
Peptide libraries are powerful tools for identifying lead compounds, mapping protein-protein interactions, and defining structure-activity relationships (SAR).[3] The inclusion of ornithine, a homolog of lysine, offers a unique side-chain length and functionality that can be pivotal for biological activity. The δ-amino group of ornithine serves as a versatile point for conjugation, lactam bridge formation for cyclization, or the introduction of reporter probes.[1]
The choice of protecting group for this δ-amino functionality is critical for a successful synthesis. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group that offers distinct advantages within the context of standard Fmoc/tBu SPPS.[4] Its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for final cleavage (e.g., TFA) allows for a semi-orthogonal protection strategy. The Z-group's removal typically requires stronger conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, providing an additional layer of synthetic control.[4][5] This guide focuses on leveraging H-Orn(Z)-OH in a standard Fmoc-SPPS workflow where the Z-group is removed concurrently with other side-chain protecting groups during the final cleavage step.
The Chemistry of Protection: An Orthogonal Approach
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain attached to an insoluble resin support.[1][6] This process is made possible by a system of temporary and permanent protecting groups.[5]
-
α-Amino Protection (Temporary): The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the α-amino group of the incoming amino acid. It is stable to acid but readily cleaved by a base, typically a 20% piperidine solution in DMF.[7][8] This base-lability allows for its iterative removal at the beginning of each coupling cycle.
-
Side-Chain Protection (Permanent): Reactive amino acid side chains are protected with groups that are stable to the basic conditions of Fmoc deprotection but are removed during the final acid-mediated cleavage from the resin.[8] Common examples include tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr, and tert-butoxycarbonyl (Boc) for Lys.[4]
The Z-group on the ornithine side chain fits into this "permanent" category. It is stable to piperidine, allowing for the smooth elongation of the peptide chain. During the final cleavage with a strong acid cocktail (e.g., TFA-based), the Z-group is cleaved along with the tBu, Boc, and other acid-labile groups, yielding the fully deprotected peptide.[9] This orthogonality is the key to a successful synthesis.[10][11]
Experimental Workflow and Protocols
The synthesis of a peptide library follows an iterative cycle of deprotection, washing, coupling, and washing.[1] The following protocols are designed for manual synthesis but can be adapted for automated peptide synthesizers.[12]
Workflow Overview
Caption: Fmoc-SPPS workflow for peptide library synthesis incorporating H-Orn(Z)-OH.
Protocol 1: Resin Preparation and Swelling
-
Selection: Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).[13]
-
Quantify: Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.
-
Swell: Add N,N-Dimethylformamide (DMF) to cover the resin. Agitate gently for at least 30-60 minutes to allow the resin beads to swell completely.[6] Drain the DMF.
Protocol 2: Iterative Fmoc-Deprotection
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.
-
React: Agitate for 5 minutes, then drain. Add a fresh 20% piperidine solution and agitate for another 15 minutes.
-
Wash: Drain the deprotection solution. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 3: Amino Acid Coupling (Standard and H-Orn(Z)-OH)
This protocol utilizes HBTU/DIPEA activation, a common and efficient method.
-
Prepare Coupling Solution: In a separate tube, dissolve the amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to amino acid) in a minimal amount of DMF.[14] Add DIPEA (2 eq. relative to the amino acid) and mix for 1-2 minutes to pre-activate.
-
For Standard Amino Acids: Use the appropriate Fmoc-AA(PG)-OH.
-
For Ornithine Incorporation: Use Fmoc-Orn(Z)-OH . Note: H-Orn(Z)-OH is used when Orn(Z) is the N-terminal residue or in solution-phase synthesis; for internal positions in Fmoc-SPPS, the N-α-Fmoc protected version is required.
-
-
Couple: Add the activated amino acid solution to the deprotected resin.
-
React: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, the coupling step should be repeated (double coupling).
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.
Protocol 4: Final Cleavage and Deprotection
This step removes all acid-labile side-chain protecting groups (including Boc, tBu, and Z) and cleaves the peptide from the resin.[15]
-
Wash and Dry: After the final coupling/deprotection cycle, wash the resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Ethanedithiol (EDT): 2.5%
-
Thioanisole: 2.5% (Caution: Work in a fume hood. TFA is highly corrosive.)
-
-
Cleave: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate at room temperature for 2-4 hours.
-
Isolate: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Precipitate: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether.[14] A white precipitate of the crude peptide should form.
-
Wash and Dry: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the final peptide pellet under vacuum.
Data Summary and Key Parameters
For successful synthesis, careful selection of reagents and reaction conditions is paramount.
| Parameter | Reagent/Condition | Concentration/Ratio | Typical Time | Rationale & Notes |
| Resin Swelling | DMF | N/A | >30 min | Ensures reagents can access all reactive sites within the resin beads.[6] |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10 min | Standard condition for efficient Fmoc removal without damaging acid-labile groups. |
| Amino Acid Activation | Fmoc-AA-OH / HBTU / DIPEA | 3-5 eq. / 0.95 eq. / 2 eq. | 2 min | HBTU is a highly efficient coupling reagent that minimizes racemization.[16] |
| Coupling Reaction | Activated Amino Acid | 3-5 fold excess | 1-2 hours | Excess reagents drive the reaction to completion. Monitor with Kaiser test. |
| Final Cleavage | TFA-based Cocktail | e.g., Reagent K | 2-4 hours | Strong acid cleaves the peptide from the resin and removes side-chain protecting groups, including Z.[16] |
| Peptide Precipitation | Cold Diethyl Ether | ~10x volume of TFA | N/A | Peptide is insoluble in ether, allowing for easy separation from scavengers and soluble byproducts.[14] |
Troubleshooting and Best Practices
-
Incomplete Coupling: If a Kaiser test is positive after coupling, indicating free amines, perform a second coupling (double coupling) with a fresh solution of activated amino acid before proceeding. This is particularly important for sterically hindered amino acids.
-
Aggregation: For difficult or hydrophobic sequences, aggregation can hinder reaction kinetics. Consider using specialized solvents (e.g., NMP), chaotropic salts, or incorporating pseudoproline dipeptides to disrupt secondary structures.
-
Z-Group Stability: The Z-group is generally stable to standard Fmoc-SPPS conditions. However, prolonged or repeated exposure to very strong nucleophiles could theoretically compromise it, though this is rare in standard protocols. The primary route of removal is via strong acidolysis or hydrogenolysis.[4][5]
-
Quality Control: After cleavage and precipitation, always verify the identity and purity of the crude peptide using analytical HPLC and Mass Spectrometry. This is a self-validating step to confirm the success of the synthesis before proceeding with library screening.
Conclusion
The use of H-Orn(Z)-OH (in its N-α-Fmoc protected form) is a robust and reliable method for incorporating ornithine into peptide libraries via Fmoc-SPPS. The Z-group's chemical properties are highly compatible with the standard Fmoc/tBu orthogonal protection scheme, allowing for its seamless integration into established workflows. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently synthesize diverse peptide libraries, paving the way for new discoveries in drug development and beyond.
References
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 25, 2026, from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ProPeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 25, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Sme-Luh, C., & Christman, K. L. (2021). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. NIH. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026, from [Link]
-
Kyoto U OCW. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III) [Video]. YouTube. [Link]
-
Wu, Y., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Retrieved January 25, 2026, from [Link]
-
Fairlie, D. P., & Dantas de Oliveira, E. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Frontiers in Chemical Biology. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 25, 2026, from [Link]
-
Bio-Synthesis. (n.d.). Peptide Library Screening Tool. Retrieved January 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Peptide Library Generation | Peptide Library Screening Tool [biosyn.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting H-Orn(Z)-OH Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in peptide synthesis: preventing side reactions during the coupling of N-α-Fmoc-N-δ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH). Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary side reaction when using H-Orn(Z)-OH, and why does it occur?
The most prevalent and problematic side reaction during the coupling of H-Orn(Z)-OH is the intramolecular cyclization of the activated amino acid to form a stable six-membered δ-lactam.[1] This occurs when the nucleophilic δ-amino group on the ornithine side chain attacks the activated carboxyl group, leading to the elimination of the activating group and the formation of a cyclic amide, with a corresponding loss of a water molecule (mass loss of 18 Da).
Causality: This side reaction is a classic example of competing intermolecular (desired peptide bond formation) and intramolecular (undesired lactam formation) reactions. The reaction pathway is dictated by kinetics; if the rate of intramolecular cyclization is comparable to or faster than the rate of intermolecular coupling with the resin-bound peptide, significant lactam formation will occur. The benzyloxycarbonyl (Z) protecting group, while historically significant, can be less sterically hindering than modern alternatives, potentially allowing the side-chain amine greater access to the activated carboxylate.[2][3]
Q2: My mass spectrometry results show a significant peak at [M-18]. Does this confirm lactam formation?
Yes, the observation of a molecular weight that is 18 Da less than the expected peptide is a strong indicator of δ-lactam formation from the ornithine residue. This mass difference corresponds precisely to the loss of one molecule of water (H₂O) during the intramolecular cyclization reaction.
While mass spectrometry is a primary tool for detection, you can further validate this by:
-
MS/MS Fragmentation: The fragmentation pattern of the lactam-containing peptide will differ significantly from the desired linear peptide.
-
HPLC Retention Time: The cyclic lactam structure is often more hydrophobic than its linear counterpart, which may lead to a noticeable shift to a longer retention time in reverse-phase HPLC.
Q3: How can I strategically prevent lactam formation during my synthesis?
The core strategy is to ensure the rate of the desired intermolecular coupling significantly outpaces the rate of the undesired intramolecular cyclization (k_peptide >> k_lactam). This can be achieved through a multi-faceted approach focusing on three key areas:
-
Selection of a Superior Side-Chain Protecting Group: This is the most robust and recommended solution.
-
Optimization of Coupling Reagents & Additives: Crucial if you must use the H-Orn(Z)-OH derivative.
-
Control of Reaction Conditions: Fine-tuning the environment to favor the desired reaction.
Sources
Technical Support Center: Cleavage Cocktails for Peptides with Orn(Z)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the cleavage of peptides containing Ornithine protected with a benzyloxycarbonyl (Z) group. Our goal is to equip you with the scientific rationale and practical protocols to navigate this critical step in solid-phase peptide synthesis (SPPS) successfully.
Understanding the Chemistry of Orn(Z) Cleavage
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the δ-amino function of ornithine, particularly in Boc-based solid-phase peptide synthesis.[1] Its removal is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), or through catalytic hydrogenolysis.[2]
The acid-catalyzed cleavage of the Z group proceeds via an SN1 mechanism, where the protonated carbamate bond cleaves to form a stable benzyl cation. This carbocation is highly reactive and can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, or tyrosine, if not effectively scavenged.[3] Therefore, the composition of the cleavage cocktail, particularly the choice of scavengers, is critical to obtaining a high yield of the desired peptide with minimal impurities.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the cleavage of peptides containing Orn(Z).
Q1: What is the recommended standard cleavage cocktail for a peptide containing Orn(Z)?
A standard and effective cleavage cocktail for most peptides, including those with Orn(Z), is Reagent B :
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 88% |
| Phenol | 5% |
| Water | 5% |
| Triisopropylsilane (TIS) | 2% |
Table 1: Composition of Reagent B.[4][5]
Causality behind the components:
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including the Z group from ornithine.[5]
-
Phenol: Acts as a scavenger for benzyl cations and other electrophilic species generated during cleavage, thereby protecting sensitive residues like tryptophan and tyrosine from alkylation.[5]
-
Water: Serves as a scavenger for tert-butyl cations that arise from the cleavage of Boc or t-butyl protecting groups.[5]
-
Triisopropylsilane (TIS): An efficient reducing scavenger that effectively quenches carbocations, particularly the trityl cation, and helps to prevent the reattachment of protecting groups.[4][5]
Q2: My peptide also contains methionine. Is Reagent B still suitable?
While Reagent B is a good general-purpose cleavage cocktail, it does not prevent the oxidation of methionine to methionine sulfoxide. If your peptide contains methionine, it is highly recommended to use Reagent H .[4][6]
| Component | Percentage (w/w) |
| Trifluoroacetic Acid (TFA) | 81% |
| Phenol | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
| Water | 3% |
| Dimethylsulfide (DMS) | 2% |
| Ammonium Iodide | 1.5% |
Table 2: Composition of Reagent H.[6]
Rationale for additional components in Reagent H:
-
Thioanisole and 1,2-Ethanedithiol (EDT): These are "soft" scavengers that are particularly effective at protecting methionine from oxidation.[6]
-
Dimethylsulfide (DMS) and Ammonium Iodide: This combination actively reduces any methionine sulfoxide that may have formed back to methionine.[6]
Q3: I suspect incomplete cleavage of the Orn(Z) group. What could be the cause and how can I resolve it?
Incomplete deprotection of the Z group can occur due to a few factors. Here’s how to troubleshoot:
-
Insufficient Cleavage Time: While a 2-3 hour cleavage is sufficient for most peptides, highly hindered sequences or peptides with multiple arginine residues may require longer reaction times.[3][7] It is advisable to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to determine the optimal cleavage time.
-
Degraded Reagents: TFA is hygroscopic and its efficacy can be reduced by water. Ensure that you are using fresh, high-quality TFA and scavengers.
-
Insufficient Reagent Volume: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and submerged. A general guideline is 10 mL of cleavage cocktail per gram of resin.[3]
Q4: I am observing a side product with a mass corresponding to the loss of water from my peptide. What could be the cause?
A common side reaction for peptides containing ornithine is the intramolecular cyclization of the ornithine side chain to form a lactam. This is particularly a concern if the ornithine residue is near the N-terminus of the peptide. While direct evidence for lactam formation during TFA cleavage from the resin is not extensively documented in the literature, studies on the gas-phase fragmentation of ornithine-containing peptides in mass spectrometry have shown that the ornithine side chain can readily undergo nucleophilic attack on the peptide backbone to form a stable lactam structure.[2] This suggests a predisposition for this intramolecular reaction.
To minimize lactam formation:
-
Optimize Cleavage Time: Avoid unnecessarily long cleavage times, as this can increase the likelihood of side reactions.
-
Prompt Work-up: After cleavage, promptly precipitate the peptide in cold ether to minimize its time in the acidic cleavage solution.
Experimental Protocol: Cleavage of an Orn(Z)-Containing Peptide
This protocol provides a step-by-step methodology for the cleavage of a peptide containing Orn(Z) from a solid-phase support.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent B or H, freshly prepared)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel.
-
Addition of Cleavage Cocktail: Under a fume hood, add the freshly prepared cleavage cocktail to the resin. Use approximately 10 mL of the cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined from small-scale trial cleavages.
-
Filtration: Filter the cleavage mixture into a clean centrifuge tube.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: Slowly add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle swirling. A white precipitate of the crude peptide should form.
-
Centrifugation: Centrifuge the peptide suspension at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum to remove all traces of ether.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess its purity and confirm the correct molecular weight.
Visualizing the Cleavage Workflow
The following diagram illustrates the key steps in the cleavage and deprotection of a peptide containing Orn(Z).
Workflow for Orn(Z) peptide cleavage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete cleavage of Orn(Z) | 1. Insufficient reaction time. 2. Degraded TFA or scavengers. 3. Insufficient volume of cleavage cocktail. | 1. Increase cleavage time to 4-6 hours and monitor by HPLC. 2. Use fresh, high-quality reagents. 3. Ensure the resin is fully submerged in the cocktail (approx. 10 mL/g of resin). |
| Presence of a side product with M-18 mass | Intramolecular cyclization of the ornithine side chain to form a lactam. | 1. Minimize cleavage time to what is necessary for complete deprotection. 2. Ensure a prompt work-up procedure after cleavage. |
| Oxidation of methionine residues | Use of a cleavage cocktail without appropriate scavengers for methionine. | Use a methionine-specific cleavage cocktail such as Reagent H.[6] |
| Alkylation of tryptophan or tyrosine | Inefficient scavenging of benzyl or other carbocations. | Ensure the cleavage cocktail contains an adequate amount of scavengers like phenol and TIS. |
| Low yield of crude peptide | 1. Incomplete precipitation in ether. 2. Adsorption of the peptide to glassware. | 1. Use a larger volume of cold ether and ensure thorough mixing. 2. Silanize glassware to prevent peptide adsorption. |
References
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Harrison, A. G., & Yalcin, T. (1997). The structures of b2 ions from protonated tripeptides. Journal of the American Society for Mass Spectrometry, 8(4), 372-379.
-
Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
PubMed. (2014, September 1). A Tandem in Situ Peptide Cyclization Through Trifluoroacetic Acid Cleavage. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]
-
PubMed. (2002). The synthesis and study of side-chain lactam-bridged peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Retrieved from [Link]
-
PubMed. (1999). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Strategic Guide to Selecting Z vs. Boc for Ornithine Side-Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that dictates the success and efficiency of a synthetic strategy. The non-proteinogenic amino acid L-ornithine, with its reactive δ-amino group, is a valuable building block for introducing structural diversity, enabling cyclization, and serving as a conjugation point.[1] Consequently, the effective protection of its side chain is paramount to prevent unwanted side reactions, such as chain branching.[2] This guide provides an in-depth comparison of two of the most established and widely utilized protecting groups for the ornithine side chain: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group.
Understanding the Contenders: Chemical and Strategic Differences
The primary distinction between the Z and Boc protecting groups lies in their lability—the specific chemical conditions required for their removal. This fundamental difference governs their application in the two major solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bn.[3]
The Benzyloxycarbonyl (Z/Cbz) Group: A Classic Mainstay
The Z group, introduced by Bergmann and Zervas, is a stalwart of peptide chemistry, valued for its stability under a wide range of conditions.[4]
-
Protection: The Z group is typically introduced by reacting the ornithine side-chain amine with benzyl chloroformate under basic conditions.
-
Stability: It is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[4]
-
Deprotection: The Z group is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd) or under strongly acidic conditions such as with hydrogen bromide in acetic acid (HBr/AcOH).[4] This orthogonality to both TFA and piperidine makes it a versatile tool for specific synthetic designs.
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is a cornerstone of modern peptide synthesis, particularly in the widely adopted Fmoc/tBu strategy.[4]
-
Protection: The Boc group is readily introduced onto the ornithine side-chain amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Stability: It is stable to the basic conditions used for Fmoc deprotection and to the conditions of catalytic hydrogenolysis used for Z-group removal.[4]
-
Deprotection: The Boc group is labile to moderately strong acids, with trifluoroacetic acid (TFA) being the most common reagent for its removal.[4] This cleavage is typically performed at the final step of SPPS, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.
Head-to-Head Comparison: Z vs. Boc for Ornithine Side-Chain Protection
While direct quantitative comparisons of coupling yields and side reactions for Z- versus Boc-protected ornithine in the synthesis of identical peptides are not extensively documented in the literature, a robust comparison can be made based on their chemical properties and their roles in established synthetic strategies.
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[4] | Moderate acid (e.g., Trifluoroacetic Acid - TFA)[4] |
| Stability to Fmoc-SPPS | Stable to piperidine (Fmoc deprotection) | Stable to piperidine (Fmoc deprotection) |
| Stability to Boc-SPPS | Stable to TFA (Boc deprotection) | Not stable to TFA (Boc deprotection) |
| Orthogonality | Orthogonal to both Fmoc and Boc Nα-protection | Orthogonal to Fmoc Nα-protection |
| Common Derivative | Fmoc-Orn(Z)-OH, Boc-Orn(Z)-OH | Fmoc-Orn(Boc)-OH |
| Key Advantage | Allows for selective deprotection of the side chain on-resin in Fmoc-SPPS for subsequent modification, without affecting other acid-labile groups. | Deprotection occurs simultaneously with final peptide cleavage and deprotection of other side chains in standard Fmoc/tBu SPPS. |
| Potential Disadvantage | Requires an additional, separate deprotection step (hydrogenolysis), which can be problematic for peptides containing sulfur or other catalyst poisons. | Less suitable for on-resin side-chain modification when other acid-labile protecting groups are present. |
Strategic Decision Making: Which Protecting Group to Choose?
The choice between Z and Boc for ornithine side-chain protection is fundamentally a strategic one, dictated by the overall synthetic plan.
When to Use Fmoc-Orn(Boc)-OH:
For the straightforward synthesis of linear peptides using the standard Fmoc/tBu strategy, Fmoc-Orn(Boc)-OH is the preferred choice.[5] The causality here is efficiency: the Boc group on the ornithine side chain is conveniently removed during the final cleavage of the peptide from the resin with a TFA cocktail, along with all other tert-butyl-based side-chain protecting groups.[1] This simplifies the workflow and avoids an additional deprotection step.
When to Use Fmoc-Orn(Z)-OH:
When the synthetic plan requires selective modification of the ornithine side chain while the peptide is still attached to the resin, Fmoc-Orn(Z)-OH is the superior option. This is because the Z group is stable to the TFA used to remove other acid-labile protecting groups (like those on Asp, Glu, Thr, etc.). A common application is the on-resin synthesis of lactam-bridged cyclic peptides. In this scenario, the N-terminal Fmoc group and the side-chain protecting group of another amino acid (e.g., the OtBu of Asp or Glu) are removed, and the resulting free amines and carboxylic acids are coupled. The Z-protected ornithine side chain remains intact during this process and can be deprotected at a later stage. The orthogonality of the Z group allows for this selective manipulation.
Potential Side Reactions: Lactam Formation
A known side reaction for peptides containing ornithine is the intramolecular cyclization of the δ-amino group with a backbone carbonyl to form a δ-lactam.[6] While there is a lack of direct quantitative studies comparing the propensity for lactam formation with Z- versus Boc-protected ornithine, the bulkier nature of the Boc group compared to the Z group may offer slightly better steric hindrance against this unwanted cyclization. However, careful control of coupling conditions and the use of appropriate activation reagents are the most critical factors in minimizing this side reaction, regardless of the protecting group used.
Experimental Protocols
Protocol 1: Synthesis of Nδ-Cbz-L-ornithine
This protocol describes the selective protection of the δ-amino group of L-ornithine with the benzyloxycarbonyl (Z) group.
-
Preparation of Copper Complex: Dissolve L-ornithine hydrochloride (1 equivalent) in a 0.5 M sodium hydroxide solution. Add anhydrous copper sulfate (1 equivalent) and stir the mixture for 15-20 minutes at room temperature. A blue precipitate of the copper complex will form.
-
Protection Reaction: To the suspension of the copper complex, add anhydrous potassium carbonate (2 equivalents) followed by the slow, dropwise addition of benzyl chloroformate (1.1 equivalents) while maintaining the temperature at 0-5 °C with an ice bath.
-
Reaction Monitoring and Workup: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. Once complete, filter the blue solid and wash it with water, ethanol, and diethyl ether.
-
Decomplexation: Suspend the blue solid in a saturated solution of EDTA disodium salt and heat to reflux for 2 hours. Cool the solution to room temperature and allow it to stand overnight.
-
Isolation: Filter the mixture to remove the copper-EDTA complex. Acidify the filtrate to pH 3-4 with 1 M HCl to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to yield Nδ-Cbz-L-ornithine.
Protocol 2: On-Resin Deprotection of Z-Protected Ornithine via Catalytic Transfer Hydrogenation
This protocol outlines the removal of the Z group from an ornithine side chain on a solid support.
-
Resin Preparation: Swell the peptide-resin (containing the Z-protected ornithine) in N,N-dimethylformamide (DMF) for 1 hour.
-
Catalyst Addition: To the swollen resin, add a solution of palladium(II) acetate (0.2 equivalents) in DMF.
-
Hydrogen Donor Addition: Add ammonium formate (10 equivalents) as the hydrogen donor.
-
Reaction: Gently agitate the resin slurry at 40 °C for 4-6 hours. Monitor the reaction for completion using a suitable method (e.g., LC-MS analysis of a small cleaved sample).
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), water (3x), methanol (3x), and dichloromethane (DCM) (3x) to remove the catalyst and byproducts.
-
Drying: Dry the resin under vacuum before proceeding to the next synthetic step or final cleavage.
Protocol 3: Final Cleavage and Deprotection of Boc-Protected Ornithine
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Boc group from the ornithine side chain using a standard TFA cocktail.
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap reactive carbocations generated during the deprotection.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
Resin Removal: Filter the reaction mixture to separate the resin from the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA) with gentle stirring to precipitate the crude peptide.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Conclusion
The selection of Z or Boc for the protection of the ornithine side chain is a nuanced decision that hinges on the desired synthetic outcome. For routine linear peptide synthesis via the Fmoc/tBu strategy, the convenience of simultaneous final deprotection makes Fmoc-Orn(Boc)-OH the pragmatic choice. Conversely, when the synthetic route demands orthogonal control for on-resin side-chain manipulations, the stability of the Z group to TFA and its selective removal via hydrogenolysis render Fmoc-Orn(Z)-OH an indispensable tool. A thorough understanding of the chemical properties of these protecting groups and their interplay within the broader synthetic strategy is essential for the successful and efficient synthesis of complex ornithine-containing peptides.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Pro-IUNSA. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Guryanov, I., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]
-
Mitsunobu, O., et al. (2007). Organocatalytic asymmetric transfer hydrogenation in aqueous media using resin-supported peptide having a polyleucine tether. Tetrahedron Letters. Retrieved from [Link]
-
Hamlow, L. A., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Ornithine Side-Chain Protection: A Comparative Stability Analysis
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. Ornithine, a non-proteinogenic amino acid, is a crucial building block in many bioactive peptides and peptidomimetics. Its δ-amino group, being a primary amine, exhibits nucleophilicity comparable to the α-amino group, necessitating robust protection to prevent unwanted side reactions during peptide coupling. This guide provides a comparative analysis of the stability of commonly used ornithine protecting groups, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Principle of Orthogonal Protection in Ornithine Chemistry
Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonal protection. This principle dictates that different protecting groups on the same molecule can be removed under distinct chemical conditions without affecting each other. For an ornithine residue within a peptide chain, this typically involves:
-
An α-amino protecting group (e.g., Fmoc or Boc) that is cleaved at each coupling cycle.
-
A δ-amino protecting group on the ornithine side chain that remains stable throughout the synthesis and is removed during the final cleavage from the resin or in a subsequent selective deprotection step.
The choice of the side-chain protecting group is therefore intrinsically linked to the overall synthetic scheme (e.g., Fmoc/tBu or Boc/Bzl strategy).
Figure 1: Orthogonal protection schemes in solid-phase peptide synthesis (SPPS) utilizing ornithine. The choice of the side-chain protecting group (PG) depends on the lability of the α-amino protecting group (Fmoc or Boc).
Comparative Stability of Common Ornithine Protecting Groups
The stability of a protecting group is not an absolute measure but is relative to the conditions it is subjected to. Below, we compare the most common protecting groups for the ornithine side chain under various deprotection conditions.
Carbamate-Type Protecting Groups
The Boc group is a cornerstone of the Boc/Bzl protection strategy and is also frequently used for side-chain protection in the Fmoc/tBu strategy.
-
Cleavage Mechanism: The Boc group is removed under acidic conditions. The acid protonates the carbonyl oxygen, leading to the loss of isobutylene and carbon dioxide, generating the free amine. The formation of the stable tert-butyl cation is the driving force for this reaction.
-
Stability:
-
Stable to basic conditions (e.g., piperidine used for Fmoc removal) and hydrogenolysis.
-
Labile to strong acids like neat trifluoroacetic acid (TFA) and hydrofluoric acid (HF). It is quantitatively cleaved by ~50% TFA in dichloromethane (DCM) within 30-60 minutes.
-
The Z group is a classic protecting group, particularly valuable for its unique cleavage condition.
-
Cleavage Mechanism: The Z group is most commonly cleaved by catalytic hydrogenolysis. The benzyl C-O bond is cleaved by hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C), releasing toluene and carbon dioxide. It can also be removed by very strong acids like HBr in acetic acid or HF, but this is less common.
-
Stability:
-
Stable to both acidic (TFA) and basic (piperidine) conditions used in standard SPPS.
-
Labile to hydrogenolysis. This unique cleavage condition makes it truly orthogonal to both Boc and Fmoc groups.
-
While primarily used for α-amino protection, Fmoc can also be employed for side-chain protection if selective removal under basic conditions is desired, although this is less common for ornithine.
-
Cleavage Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with 20% piperidine in dimethylformamide (DMF). The reaction proceeds via an E1cB-like elimination mechanism.
-
Stability:
-
Stable to acidic conditions (TFA) and hydrogenolysis.
-
Labile to bases. Its use as a side-chain protecting group is limited in standard Fmoc-SPPS as it would be cleaved during each cycle.
-
Trityl-Type Protecting Groups
The Mtt group is a highly acid-labile protecting group, offering a finer level of control within acid-labile schemes.
-
Cleavage Mechanism: Similar to the Boc group, the Mtt group is cleaved under acidic conditions, forming a very stable 4-methyltrityl cation.
-
Stability:
-
Stable to basic conditions and hydrogenolysis.
-
Extremely Labile to acid. The Mtt group can be selectively removed using very dilute acid solutions (e.g., 1-2% TFA in DCM) while leaving other acid-labile groups like Boc intact. This is a key advantage for on-resin side-chain modifications.
-
Quantitative Comparison of Protecting Group Lability
| Protecting Group | Common Cleavage Reagent | Typical Conditions | Stability to Piperidine (20% in DMF) | Stability to Hydrogenolysis (H₂/Pd-C) | Orthogonality |
| Boc | Trifluoroacetic Acid (TFA) | 50-95% TFA in DCM, 1-2 h | Stable | Stable | Orthogonal to Z, Fmoc |
| Z (Cbz) | H₂/Pd-C | 1 atm H₂, 10% Pd/C, MeOH, 2-16 h | Stable | Labile | Orthogonal to Boc, Fmoc, Mtt |
| Fmoc | Piperidine | 20% Piperidine in DMF, 5-20 min | Labile | Stable | Orthogonal to Boc, Z, Mtt |
| Mtt | Dilute TFA | 1-2% TFA in DCM, 10 x 2 min | Stable | Stable | Orthogonal to Z, Fmoc; Selectively cleaved over Boc |
Experimental Protocols
Protocol 1: Selective Deprotection of Orn(Mtt) on Resin
This protocol describes the removal of the Mtt group from a resin-bound peptide to allow for side-chain modification, while other acid-labile groups (like Boc on other residues or tBu on Asp/Glu) remain intact.
Materials:
-
Peptide-resin with Orn(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
Workflow Diagram:
Figure 2: Experimental workflow for the selective deprotection of the Mtt group from a resin-bound peptide.
Procedure:
-
Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM.
-
Prepare the deprotection solution: 1% TFA, 5% TIS (as a scavenger), and 94% DCM.
-
Add the deprotection solution (2 mL) to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat step 4 nine more times. The yellow color of the Mtt cation will be visible in the drained solution.
-
Wash the resin thoroughly with DCM (3 x 2 mL).
-
Wash the resin with MeOH (3 x 2 mL) to remove residual reagents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for side-chain modification.
Protocol 2: Global Deprotection and Cleavage of a Boc-Protected Ornithine Peptide
This protocol describes the final cleavage step for a peptide synthesized using the Boc/Bzl strategy, where the Orn(Z) side-chain protection is removed simultaneously with cleavage from the resin.
Materials:
-
Peptide-resin with Boc-Peptide...Orn(Z) sequence
-
Anhydrous Hydrofluoric Acid (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
Acetonitrile
-
Water
Procedure: CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
-
Place the peptide-resin (~0.2 mmol) and a small magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add anisole (0.5 mL) as a scavenger to trap reactive cations.
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Carefully condense anhydrous HF (~10 mL) into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour. This cleaves the peptide from the resin and removes all side-chain protecting groups (including Orn(Z)).
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the remaining peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Extract the crude peptide from the resin using a mixture of acetonitrile and water.
-
Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by HPLC.
Choosing the Right Protecting Group: A Strategic Decision
The selection of an ornithine protecting group is a critical decision that influences the entire peptide synthesis workflow.
-
For standard Fmoc-SPPS: The Boc group is the most common and robust choice for ornithine side-chain protection. It is completely stable to the repetitive piperidine treatments and is efficiently removed during the final TFA cleavage.
-
For on-resin side-chain modification: The Mtt group is the ideal choice. Its extreme acid lability allows for selective deprotection on the solid support without affecting other acid-labile groups, enabling the synthesis of branched or cyclic peptides.
-
For solution-phase synthesis or orthogonal strategies: The Z group offers excellent orthogonality. Its stability to both TFA and piperidine, combined with its unique lability to hydrogenolysis, provides a versatile tool for complex synthetic routes where other protecting groups need to be preserved.
By understanding the distinct stability profiles and cleavage mechanisms of these protecting groups, researchers can design more efficient and successful syntheses of complex ornithine-containing peptides.
References
-
Title: A new acid-labile anchoring group for the solid-phase synthesis of C-terminal peptide amides under mild conditions. Source: Tetrahedron Letters, 1999. URL: [Link]
A Senior Application Scientist's Guide to H-Orn(Z)-OH in Peptide Science
Introduction
In the intricate world of peptide synthesis, the selection of appropriately protected amino acids is a critical determinant of success. Among these, L-ornithine derivatives play a pivotal role in the construction of complex peptides, including cyclic analogs and peptidomimetics with enhanced biological activity.[1][2] This guide provides an in-depth comparison of Nδ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH) with its commonly used counterparts, Nδ-tert-butyloxycarbonyl-L-ornithine (H-Orn(Boc)-OH) and Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine (H-Orn(Fmoc)-OH). We will explore the strategic applications of H-Orn(Z)-OH, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The benzyloxycarbonyl (Z or Cbz) group, pioneered by Bergmann and Zervas, was the first reversible Nα-protecting group developed for peptide synthesis and remains a valuable tool, particularly for side-chain protection.[3] H-Orn(Z)-OH, with its Z-protected side-chain amino group, offers a unique set of properties that makes it particularly suitable for specific applications in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[4][5]
Comparative Analysis of Ornithine Derivatives
The choice between H-Orn(Z)-OH, H-Orn(Boc)-OH, and H-Orn(Fmoc)-OH hinges on the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc) and the desired method for side-chain deprotection. This concept of using protecting groups that can be removed under different conditions is known as an orthogonal protection strategy.[6]
| Protecting Group | Chemical Structure | Nα-Protection Compatibility | Deprotection Conditions | Key Advantages | Primary Disadvantages |
| Z (Benzyloxycarbonyl) | Benzyl-O-(C=O)- | Fmoc | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid (HBr/AcOH), Na/NH₃ | Orthogonal to Fmoc/tBu strategy; Stable to mild acid and base. | Requires specialized equipment for hydrogenation; Can be sensitive to certain catalysts. |
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-(C=O)- | Fmoc | Strong Acid (e.g., TFA) | Well-established in Fmoc-SPPS; Cleavage simultaneous with resin cleavage. | Not orthogonal in Boc-SPPS. |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Boc | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc/Bzl strategy. | Not suitable for standard Fmoc-SPPS for side-chain protection. |
H-Orn(Z)-OH: The Orthogonal Choice in Fmoc-SPPS
In the context of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS), H-Orn(Z)-OH provides a distinct advantage. The Z group is stable to the basic conditions (piperidine) used for Nα-Fmoc removal and the moderate acidic conditions (TFA) used for final cleavage and removal of most other side-chain protecting groups (like tBu, Boc, Trt).[6][7] This orthogonality allows for the selective deprotection of the ornithine side chain while the peptide is still attached to the resin, enabling specific modifications such as:
-
On-resin cyclization: Formation of lactam bridges between the ornithine side chain and a C-terminal carboxyl group or the side chain of an acidic amino acid (Asp or Glu).[3]
-
Side-chain labeling: Attachment of fluorescent probes, biotin, or other moieties.
-
Branched peptide synthesis: Elongation of a second peptide chain from the ornithine side chain.
H-Orn(Boc)-OH: The Standard in Fmoc-SPPS
Fmoc-Orn(Boc)-OH is the most common derivative for incorporating ornithine into peptides using Fmoc-SPPS.[2] The Boc group on the side chain is stable to the basic conditions used for Fmoc deprotection.[2] It is typically removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2] While highly reliable for the synthesis of linear peptides, the simultaneous deprotection of the Boc group with other side-chain protecting groups and cleavage from the resin limits the possibilities for selective on-resin modification of the ornithine side chain.
H-Orn(Fmoc)-OH: A Tool for Boc-SPPS
In Boc-SPPS, where the temporary Nα-protection is the acid-labile Boc group, a base-labile protecting group like Fmoc is required for the ornithine side chain to maintain orthogonality. Here, Boc-Orn(Fmoc)-OH would be the reagent of choice, allowing for selective deprotection of the side chain with piperidine without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Orn(Z)-OH into a Peptide Sequence via Manual SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing an ornithine residue protected with a Z group on the side chain.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-amino acids
-
Fmoc-Orn(Z)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Kaiser Test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (or Fmoc-Orn(Z)-OH) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol outlines a method for the selective removal of the Nδ-benzyloxycarbonyl (Z) group from an ornithine residue while the peptide is still attached to the solid support. This method is advantageous as it avoids the use of hydrogen gas and specialized pressure equipment.[8][9]
Materials:
-
Peptide-resin containing an Orn(Z) residue
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Palladium on activated carbon (10% Pd/C)
Procedure:
-
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF and MeOH.
-
Catalyst Addition: Add 10% Pd/C catalyst to the resin slurry (approximately 0.2 equivalents by weight relative to the resin).
-
Hydrogen Donor Addition: Add a large excess (e.g., 20-30 equivalents) of the hydrogen donor (e.g., formic acid).
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 2-4 hours.
-
Washing: Once the deprotection is complete, filter the reaction mixture to remove the catalyst and wash the resin thoroughly with DMF, MeOH, and DCM to remove any residual reagents.
Causality Behind Experimental Choices:
-
Catalytic Transfer Hydrogenation: This method is chosen over traditional catalytic hydrogenation for its operational simplicity and milder conditions. Formic acid serves as a convenient hydrogen donor.[8]
-
Solvent System: A mixture of DMF and MeOH is used to ensure good swelling of the resin and solubility of the reagents.
-
Catalyst: 10% Pd/C is a widely used and effective catalyst for hydrogenolysis.[8]
Visualizations
DOT Diagram: Orthogonal Deprotection Strategy in Fmoc-SPPS
Caption: Workflow for Fmoc-SPPS incorporating H-Orn(Z)-OH for selective on-resin modification.
DOT Diagram: Comparison of Ornithine Protecting Groups
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. biosynth.com [biosynth.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]
A Senior Application Scientist's Guide to Coupling Reagents for H-Orn(Z)-OH
For researchers, scientists, and professionals in drug development, the synthesis of peptides with precision and efficiency is paramount. The choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the optical integrity of the final peptide. This guide provides a comparative analysis of common coupling reagents for the amide bond formation involving Nδ-benzyloxycarbonyl-L-ornithine (H-Orn(Z)-OH), a key building block in many synthetic peptides.
The incorporation of H-Orn(Z)-OH presents a unique set of considerations. The bulky benzyloxycarbonyl (Z) group on the side chain can introduce steric hindrance, potentially slowing down the coupling reaction. Furthermore, as with any chiral amino acid, minimizing racemization at the α-carbon is a primary concern to ensure the biological activity of the final peptide. Fortunately, the urethane-based Z-protecting group inherently reduces the propensity for racemization compared to other Nα-protecting groups.[1]
This guide will delve into the mechanistic nuances of popular coupling reagents, present a comparative overview of their performance, and provide detailed experimental protocols for their application with H-Orn(Z)-OH.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. Here, we compare three widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides with additives (EDC/HOBt).
| Coupling Reagent | Relative Reactivity | Typical Reaction Time (Solution Phase) | Racemization Potential | Key Considerations |
| HATU | Very High | 1 - 4 hours | Very Low | Generally considered one of the most effective reagents, especially for sterically hindered couplings.[2][3] |
| HBTU | High | 2 - 6 hours | Low | A cost-effective alternative to HATU, suitable for most standard couplings.[2][3] |
| EDC/HOBt | Moderate | 4 - 24 hours | Low to Moderate | A classic and economical choice. The urea byproduct is water-soluble, simplifying purification. Requires careful temperature control to minimize side reactions. |
Note: The reaction times are estimates and can vary based on the specific amine component, solvent, and temperature.
Mechanistic Insights into Coupling Reagent Action
Understanding the mechanism by which these reagents activate the carboxylic acid of H-Orn(Z)-OH is crucial for optimizing reaction conditions and troubleshooting.
Aminium/Uronium Reagents: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents.[1][2][3] They function by forming an active ester with the carboxylic acid, which is then readily attacked by the amine component.
The key difference lies in the leaving group incorporated within the reagent structure. HATU contains HOAt (1-hydroxy-7-azabenzotriazole), while HBTU contains HOBt (1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt is thought to provide neighboring group participation, making the OAt-ester more reactive than the OBt-ester, which often translates to faster reaction rates and higher yields, particularly in challenging couplings.[3]
The general mechanism for these reagents involves the formation of an active ester, which then reacts with the amine to form the desired amide bond.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired scale.
General Experimental Workflow
Protocol 1: Coupling of H-Orn(Z)-OH using HATU
This protocol is recommended for challenging couplings where high efficiency and minimal racemization are critical.
Materials:
-
H-Orn(Z)-OH (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Orn(Z)-OH and the amine component in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
In a separate vial, dissolve HATU in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of H-Orn(Z)-OH using HBTU
A reliable and more economical alternative to HATU for many applications.
Materials:
-
H-Orn(Z)-OH (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Follow steps 1-3 as described in Protocol 1.
-
In a separate vial, dissolve HBTU in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-8 hours.
-
Monitor and work up the reaction as described in Protocol 1 (steps 6-9).
Protocol 3: Coupling of H-Orn(Z)-OH using EDC/HOBt
A classic and cost-effective method, particularly suitable for larger-scale syntheses where reagent cost is a significant factor.
Materials:
-
H-Orn(Z)-OH (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Orn(Z)-OH, the amine component, and HOBt in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl to the stirred solution in one portion.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, wash the reaction mixture sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice of coupling reagent for H-Orn(Z)-OH should be guided by the specific requirements of the synthesis.
-
For the highest efficiency, especially with sterically demanding substrates, HATU is the reagent of choice, albeit at a higher cost.
-
HBTU offers a robust and more economical alternative for routine couplings, providing excellent results in most cases.
-
EDC/HOBt remains a viable and cost-effective option, particularly for large-scale applications, provided that reaction conditions are carefully controlled to minimize potential side reactions.
By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently incorporate H-Orn(Z)-OH into their peptide synthesis workflows, paving the way for the development of novel and impactful peptide-based therapeutics and research tools.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
PubChem. H-Orn(Z)-OH. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling H-Orn(Z)-OH
Researchers, scientists, and drug development professionals frequently handle a diverse array of chemical compounds, each with its own unique safety profile. Among these is H-Orn(Z)-OH, or N-alpha-benzyloxycarbonyl-L-ornithine, an amino acid derivative commonly used in peptide synthesis. Ensuring the personal safety of laboratory personnel is paramount, and a thorough understanding of the appropriate Personal Protective Equipment (PPE) is the first line of defense. This guide provides a detailed, step-by-step framework for the safe handling of H-Orn(Z)-OH, grounded in established safety protocols and a deep understanding of the potential hazards involved.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of H-Orn(Z)-OH, a comprehensive risk assessment is crucial. This compound, while a valuable research tool, is not benign. Safety Data Sheets (SDS) classify H-Orn(Z)-OH as harmful if inhaled, in contact with skin, or if swallowed.[1] It may also cause irritation to the respiratory tract, skin, and eyes.[2] The primary hazards are associated with its potential for dust formation, which can be easily inhaled, and direct contact with the skin and eyes.
The causality behind these hazards lies in the chemical nature of the compound. As a fine crystalline solid, it can become airborne during weighing and transfer, posing an inhalation risk.[3] Skin and eye contact can lead to localized irritation. Therefore, the selection of PPE is not arbitrary but is a direct response to these identified risks.
Selecting the Appropriate Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling H-Orn(Z)-OH, with detailed specifications to ensure maximum protection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use. Proper glove removal technique is essential to prevent skin contamination.[5] |
| Eyes | Safety glasses with side shields or goggles | This is the minimum requirement to protect against accidental splashes or airborne particles.[4][6] |
| Face | Face shield (in addition to goggles) | A face shield should be worn during procedures with a high risk of splashing, such as when working with solutions of the compound or during vigorous agitation.[4][6] |
| Body | Laboratory coat | A standard laboratory coat is mandatory to protect the skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if there is a potential for dust generation.[3][4] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure. The following workflow outlines the critical steps for safely handling H-Orn(Z)-OH.
Caption: Workflow for the safe handling of H-Orn(Z)-OH.
Step 1: Preparation
-
Designate a Handling Area: All handling of solid H-Orn(Z)-OH should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Gather and Inspect PPE: Before starting any work, gather all the necessary PPE as outlined in the table above.[4] Visually inspect each item for any defects.
Step 2: Donning PPE
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If a respirator is necessary based on your risk assessment, perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Put on your safety goggles, and if necessary, a face shield.[6]
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[7]
Step 3: Handling H-Orn(Z)-OH
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Keep the container covered as much as possible.
-
Working with Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If heating is required, do so in a well-ventilated area.
Step 4: Decontamination and Doffing PPE
-
Clean Work Area: After completing your work, decontaminate the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove your PPE in the reverse order of donning to prevent cross-contamination.
-
Gloves: Remove gloves first, using a proper technique to avoid touching the outer surface with your bare hands.[5]
-
Face Shield/Goggles: Remove your face shield and/or goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so.
-
Respirator: Remove your respirator last.
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of H-Orn(Z)-OH and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Collect all solid H-Orn(Z)-OH waste, including any unused or expired product, in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
The container should be labeled as "Hazardous Chemical Waste" and include the full chemical name: "H-Orn(Z)-OH".
-
-
Liquid Waste:
-
Solutions containing H-Orn(Z)-OH should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The label should list all chemical components of the solution.
-
-
Final Disposal:
-
All waste containing H-Orn(Z)-OH should be disposed of through a licensed chemical destruction plant or a certified hazardous waste disposal service.[9]
-
Under no circumstances should H-Orn(Z)-OH or its solutions be discharged into the sewer system.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
The following diagram illustrates the decision-making process for the proper disposal of H-Orn(Z)-OH.
Caption: Decision workflow for H-Orn(Z)-OH disposal.
By adhering to these detailed protocols for personal protective equipment, handling, and disposal, researchers can confidently and safely work with H-Orn(Z)-OH, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
Chemsrc. H-Orn(Z)-OH | CAS#:3304-51-6. Available at: [Link].
-
Carl ROTH. Safety Data Sheet: L-Ornithine monohydrochloride. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7009570, H-Orn(Z)-OH. Available at: [Link].
-
AAPPTec. Safety Data Sheet. Available at: [Link].
-
National Institutes of Health. NIH Waste Disposal Guide 2022. Available at: [Link].
-
William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Available at: [Link].
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N(alpha)-Benzyloxycarbonyl-L-histidine. Available at: [Link].
-
AAPPTec. MSDS - Safety Data Sheet. Available at: [Link].
-
University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste. Available at: [Link].
-
The University of Texas Health Science Center at Houston. Chemical Waste Disposal. Available at: [Link].
-
National Center for Biotechnology Information. Personal Protective Equipment in Animal Research. Available at: [Link].
-
AAPPTec. MSDS - Safety Data Sheet. Available at: [Link].
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link].
-
ACS Material. PPE and Safety for Chemical Handling. Available at: [Link].
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-alanine. Available at: [Link].
-
neoFroxx. Safety Data Sheet: L-Ornithine monohydrochloride for biochemistry. Available at: [Link].
Sources
- 1. H-Orn(Z)-OH | CAS#:3304-51-6 | Chemsrc [chemsrc.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. wm.edu [wm.edu]
- 7. Personal Protective Equipment in Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.neofroxx.com [shop.neofroxx.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
